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Mechanism of Action and Intracellular Activation

Tosedostat acts as a prodrug that is rapidly converted inside cells into its active form, CHR-79888 [1]. This
active metabolite is poorly membrane-permeable, leading to its accumulation within the cell where it inhibits

the M1 family of aminopeptidases [2] [1].

The primary therapeutic effect stems from the inhibition of key aminopeptidases, particularly puromycin-
sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase [3] [2]. This inhibition disrupts

the recycling of proteins into free amino acids, leading to:

e Amino acid deprivation within the tumor cell [1] [4].

¢ Inhibition of protein synthesis due to the depleted intracellular amino acid pool [1].

¢ Induction of apoptosis (programmed cell death), which is associated with an increase in the pro-
apoptotic protein Noxa [3] [1].

The diagram below illustrates this activation and mechanism pathway.
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Quantitative Profiling of Tosedostat Activity

The tables below summarize key biochemical and cellular activity data for tosedestat and its active

metabolite.

Table 1: Biochemical Inhibitory Profile (ICso Values) Data shows the half-maximal inhibitory

concentration of the active metabolite CHR-79888 against various enzymes [2].

Target Enzyme

Abbreviation

Reported ICso (nM)

Leucyl Aminopeptidase LAP 100
Puromycin-Sensitive Aminopeptidase PuSA 150
Aminopeptidase N APN 220
Methionyl Aminopeptidase-2 MetAP2 > 30,000
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Table 2: Cellular Anti-Proliferative and Apoptotic Effects This table summarizes the effects of tosedostat

observed in preclinical studies.

Observation /| Effect

Experimental Context

Key Findings

Anti-proliferative &
Cytotoxic Effect

Pro-apoptotic Effect

Synergistic
Combination

Primary AML cells in vitro

[5]

Leukemic cell lines in vitro

[3]

Primary AML cells with
Cytarabine (Ara-C) [5]

Marked cytotoxicity in AML samples;
significantly less effect on normal marrow
progenitors.

Induces apoptosis; increases pro-apoptotic
protein Noxa.

Strong synergy observed with the
chemotherapeutic agent Ara-C.

Combination Therapy and Synergistic Mechanisms

Research indicates that tosedostat's efficacy can be enhanced through rational drug combinations, providing

a rationale for clinical application.

Synergy with Cytarabine (Ara-C): In primary AML cells, tosedostat demonstrated strong synergy with

the standard chemotherapeutic agent cytarabine, suggesting potential for combination regimens [5].

Synergy with HDAC Inhibitors: Preclinical studies in multiple myeloma models show that tesedestat is
highly synergistic with histone deacetylase (HDAC) inhibitors like CHR-3996 [6]. The proposed

mechanism involves:

e The combination causes rapid nuclear translocation of NFKB family members p65 and p52.

¢ This activates both canonical and non-canonical NFKkB signaling pathways.

e The subsequent up-regulation of NFKB regulators (notably BIRC3/clAP2) initiates a negative
feedback loop that turns off the cytoprotective NFKB response, ultimately leading to enhanced cancer

cell death [6].

The diagram below illustrates this synergistic mechanism.
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Key Experimental Methodologies

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies

used in the cited studies.

In Vitro Cytotoxicity and Synergy Assessment (in AML) [5]

e Cell Source: Primary AML cells and normal bone marrow progenitors.

e Drug Exposure: Cells treated with tosedostat alone and in combination with cytarabine (Ara-C).

¢ Viability Assay: Cytotoxicity measured after drug exposure (specific assay not mentioned, but
common methods include MTT, WST-1, or flow cytometry-based apoptosis assays).

¢ Synergy Analysis: The effect of the combination is analyzed using a method like the Chou-Talalay
method to calculate a Combination Index (CI) to determine synergy.

¢ Functional Assay: Aminopeptidase enzyme activity in cell fractions (nuclear, cytoplasmic, cell
surface) measured to confirm target engagement.

In Vitro Apoptosis and Mechanism Study (in Myeloma) [6]

e Cell Lines: Panel of multiple myeloma cell lines (e.g., H929, RPMI-8226) and primary CD138+
plasma cells from patients.

¢ Proliferation/Viability Assay: Treated with CHR-3996 (HDACI) and tosedostat, alone and in
combination. Cell viability/proliferation assessed using the WST-1 assay, which measures metabolic
activity.

e Apoptosis Detection: Quantified using Annexin Vipropidium iodide (PI) staining followed by flow
cytometry to distinguish early and late apoptotic cells.

¢ Protein Analysis: Changes in protein levels (caspases, p21, Noxa, NFKB pathway components)
analyzed by western blotting.

¢ Pathway Inhibition: To confirm caspase-dependent apoptosis, cells were pre-treated with the pan-
caspase inhibitor Z-VAD-FMK before adding CHR-3996.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s548190?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/21145592/
https://www.smolecule.com/products/s548190?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4627310/
https://www.smolecule.com/products/s548190?utm_src=pdf-body
https://www.smolecule.com/products/s548190?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Current Status and Clinical Development

Tosedostat is currently an investigational drug that has been used in Phase I and II clinical trials for several
cancers, most notably acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple
myeloma [3] [7]. The U.S. FDA and European EMA have granted it orphan drug status for the treatment of
AML [4].

As of the latest information, Phase II trials are ongoing in the United States and European Union for elderly
patients with newly diagnosed and relapsed AML and high-risk MDS [2]. The most current clinical status

and any new trial initiations should be verified via clinical trial registries.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Tosedostat (CHR-2797) [hemonc.org]

2. TOSEDOSTAT | New Drug Approvals [newdrugapprovals.org]

3. Tosedostat: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. Chroma Therapeutics enters collaboration with Cell ... [gildehealthcare.com]

5. Aminopeptidase inhibition by the novel agent CHR-2797 ... [pubmed.ncbi.nim.nih.gov]
6. The combination of HDAC and aminopeptidase inhibitors is ... [pmc.ncbi.nim.nih.gov]
7. Tosedostat for the treatment of relapsed and refractory ... [pubmed.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Tosedostat puromycin-sensitive aminopeptidase inhibitor].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b548190#tosedostat-puromycin-sensitive-aminopeptidase-

inhibitor]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s548190?utm_src=pdf-body
https://go.drugbank.com/drugs/DB11781
https://pubmed.ncbi.nlm.nih.gov/24313331/
https://gildehealthcare.com/news/venture-and-growth/chroma-therapeutics-enters-collaboration-with-cell-therapeutics-inc/
https://newdrugapprovals.org/tag/tosedostat/
https://www.smolecule.com/products/s548190?utm_src=pdf-custom-synthesis
https://hemonc.org/wiki/Tosedostat_(CHR-2797)
https://newdrugapprovals.org/tag/tosedostat/
https://go.drugbank.com/drugs/DB11781
https://gildehealthcare.com/news/venture-and-growth/chroma-therapeutics-enters-collaboration-with-cell-therapeutics-inc/
https://pubmed.ncbi.nlm.nih.gov/21145592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4627310/
https://pubmed.ncbi.nlm.nih.gov/24313331/
https://www.smolecule.com/products/b548190#tosedostat-puromycin-sensitive-aminopeptidase-inhibitor
https://www.smolecule.com/products/b548190#tosedostat-puromycin-sensitive-aminopeptidase-inhibitor
https://www.smolecule.com/products/b548190#tosedostat-puromycin-sensitive-aminopeptidase-inhibitor
https://www.smolecule.com/products/b548190#tosedostat-puromycin-sensitive-aminopeptidase-inhibitor
https://www.smolecule.com/products/s548190?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548190?utm_src=pdf-bulk
https://www.smolecule.com/products/s548190?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

